2-Chloro-4,5-diphenyl-1-methylimidazole
Description
Properties
Molecular Formula |
C16H13ClN2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-chloro-1-methyl-4,5-diphenylimidazole |
InChI |
InChI=1S/C16H13ClN2/c1-19-15(13-10-6-3-7-11-13)14(18-16(19)17)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
ISYIPVFAOZZSTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4,5 Diphenyl 1 Methylimidazole and Analogous Structures
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the fundamental imidazole (B134444) ring system from acyclic precursors. These methods are often characterized by multicomponent reactions that offer high atom economy and procedural simplicity.
One-pot condensation reactions are a cornerstone in the synthesis of polysubstituted imidazoles. These reactions, often variations of the Debus-Radziszewski synthesis, involve the simultaneous reaction of three or more components to form the heterocyclic ring in a single procedural step. rsc.orgacs.orgresearchgate.netresearchgate.net
The most common and historically significant method for synthesizing the 2,4,5-triarylimidazole core involves a three-component condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and a source of ammonia (B1221849). slideshare.net Ammonium (B1175870) acetate (B1210297) is widely used as the ammonia source. derpharmachemica.comsciepub.com This reaction brings together benzil (B1666583), which forms the C4-C5 backbone of the imidazole ring, an aldehyde that provides the C2 carbon and its substituent, and two equivalents of ammonia from ammonium acetate which provide the nitrogen atoms at positions 1 and 3. japsonline.com
The reaction is typically carried out by refluxing the components in a suitable solvent, often glacial acetic acid, or under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. derpharmachemica.comjapsonline.com Various catalysts, including cupric chloride, ceric ammonium nitrate, and ionic liquids, have been employed to improve yields and shorten reaction times. derpharmachemica.comjapsonline.com
Table 1: Examples of One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
| 1,2-Dicarbonyl | Aldehyde | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzil | Benzaldehyde | Glacial Acetic Acid, Reflux | 2,4,5-Triphenyl-1H-imidazole | ~85% |
| Benzil | 4-Chlorobenzaldehyde (B46862) | CuCl2·2H2O, Microwave | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 92% |
| Benzil | 4-Methoxybenzaldehyde | Diethyl Ammonium Hydrogen Phosphate, 100°C | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 94% |
| Benzoin (B196080) | Benzaldehyde | Ammonium Acetate, Reflux | 2,4,5-Triphenyl-1H-imidazole | ~80% |
The versatility of the one-pot synthesis is significantly enhanced by its tolerance for a wide range of substituted benzaldehydes. nih.gov This allows for the introduction of various functional groups at the 2-position of the imidazole ring. Aldehydes bearing both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro) have been successfully employed, leading to the synthesis of a diverse library of 2-aryl-4,5-diphenylimidazoles. sciepub.comderpharmachemica.com For instance, the reaction of benzil, 4-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid is a common route to produce 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a key precursor for further functionalization. derpharmachemica.com
Benzoin can also be used as a starting material in place of benzil. scialert.netscialert.net In this variation, the reaction proceeds through an in-situ oxidation of benzoin to benzil under the reaction conditions, followed by the standard condensation pathway. scialert.net This approach is advantageous as benzoin is often more readily available or less expensive than benzil.
Ammonium acetate (NH₄OAc) and glacial acetic acid (AcOH) play crucial roles in the Debus-Radziszewski imidazole synthesis. Ammonium acetate serves primarily as the source of ammonia, which is necessary for the formation of the imidazole ring's two nitrogen atoms. slideshare.net However, research has shown that it can also act as a catalyst. japsonline.com Upon heating, ammonium acetate is in equilibrium with ammonia and acetic acid. The in situ generated acetic acid can catalyze key steps in the reaction mechanism, such as the condensation of the aldehyde and the diimine intermediate formed from benzil and ammonia. japsonline.com
Glacial acetic acid is frequently used as the solvent for this reaction. slideshare.netderpharmachemica.com Its acidic nature facilitates the various condensation and dehydration steps involved in the ring closure. It protonates carbonyl groups, activating them towards nucleophilic attack, and promotes the elimination of water molecules to drive the reaction towards the formation of the aromatic imidazole ring. The combination of ammonium acetate and glacial acetic acid provides a buffered acidic environment that is optimal for the synthesis of the triarylimidazole core.
In recent years, electro-organic synthesis has emerged as a green and efficient alternative for constructing heterocyclic compounds, including imidazoles. rsc.org These methods avoid the need for chemical oxidants and transition-metal catalysts by using electrical current to drive the desired transformations. acs.orgmdpi.com
One electrochemical approach involves the C(sp³)–H amination of enamines with benzylamines in an undivided electrolytic cell. rsc.orgrsc.org This method allows for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under mild, metal-free conditions. Another reported electrochemical pathway involves the reaction of vinyl azides with benzyl (B1604629) amines, proceeding through a 2H-azirine intermediate. mdpi.comnih.gov While these methods have not been specifically reported for the synthesis of 2-Chloro-4,5-diphenyl-1-methylimidazole, they represent a modern and sustainable direction in imidazole synthesis that could be adapted for analogous structures. rsc.org
One-Pot Condensation Reactions
Post-Cyclization Functionalization and Derivatization
The synthesis of this compound requires functionalization of the pre-formed imidazole core. This involves two key steps: N-methylation at the N-1 position and chlorination at the C-2 position. The order of these steps can be crucial and depends on the specific reagents and reaction conditions. A plausible pathway involves the synthesis of a 4,5-diphenylimidazole (B189430) precursor, followed by N-methylation and subsequent C-2 chlorination.
For example, starting with 2,4,5-triphenyl-1H-imidazole (lophine), the first step would be N-methylation. This is typically achieved by treating the imidazole with a base, such as sodium hydride (NaH), to deprotonate the N-H group, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663). researchgate.net
The subsequent and more challenging step is the selective chlorination at the C-2 position. The C-2 proton of an imidazolium (B1220033) salt is acidic, but direct chlorination of the neutral 1-methyl-2,4,5-triphenylimidazole can be difficult. A common reagent for electrophilic chlorination of activated aromatic and heterocyclic rings is N-chlorosuccinimide (NCS). isca.meresearchgate.net The reaction of 1-methyl-4,5-diphenylimidazole (if the C-2 position is unsubstituted) or 1-methyl-2,4,5-triphenylimidazole with NCS under appropriate conditions could potentially introduce a chlorine atom at the C-2 position. In the case of 1-methyl-2,4,5-triphenylimidazole, this would involve an ipso-substitution, replacing the phenyl group at C-2, which is generally a difficult transformation. A more viable route would start with 4,5-diphenyl-1H-imidazole, proceed with N-methylation to 1-methyl-4,5-diphenylimidazole, and then undergo chlorination at the now vacant and electronically activated C-2 position using a reagent like NCS. isca.me
Alternatively, a precursor like 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be synthesized first. derpharmachemica.com This compound can then be N-methylated. However, the target molecule has the chlorine at the C-2 position, not on the phenyl ring. Therefore, a direct chlorination of the imidazole ring itself is necessary.
N-Methylation Strategies for 1-Methylimidazole (B24206) Derivatives
The introduction of a methyl group at the N-1 position of the imidazole ring is a key step in the synthesis of the target compound. Industrially, 1-methylimidazole is primarily synthesized through two main routes: the acid-catalyzed methylation of imidazole with methanol (B129727) and the Radziszewski reaction, which involves glyoxal, formaldehyde, and a mixture of ammonia and methylamine. wikipedia.org For laboratory-scale synthesis, methylation of the imidazole can be achieved by first deprotonating the imidazole to form a sodium salt, which is then reacted with a methylating agent. wikipedia.org
Another approach involves the use of a (2-(trimethylsilyl)ethoxymethyl) (SEM) group. This protecting group can be used to direct alkylation to the desired nitrogen atom. For instance, selective N3-alkylation followed by the deprotection of the SEM-group allows for regioselective N-alkylation of complex imidazoles. nih.gov Trimethyloxonium tetrafluoroborate (B81430) has been used to produce a methylimidazolium salt, which, upon SEM cleavage, yields 1-methyl-4-phenylimidazole. nih.gov
The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz In basic conditions, electron-withdrawing groups at the 4(5)-position direct the alkylation to the more remote nitrogen atom, primarily through an inductive effect. otago.ac.nz Steric hindrance from both the substituent and the alkylating agent also plays a significant role, favoring substitution at the less hindered nitrogen. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole ring can be a dominant factor, especially with electron-withdrawing substituents. otago.ac.nz
| Method | Reagents | Key Features |
| Acid-Catalyzed Methylation | Imidazole, Methanol | Industrial scale, uses an acid catalyst. wikipedia.org |
| Radziszewski Reaction | Glyoxal, Formaldehyde, Ammonia, Methylamine | Industrial scale synthesis. wikipedia.org |
| Deprotonation-Methylation | Imidazole, Strong Base, Methylating Agent | Laboratory scale, involves formation of an imidazolide (B1226674) anion. wikipedia.org |
| SEM-Group Directed Alkylation | SEM-protected Imidazole, Alkylating Agent | Provides high regioselectivity for complex imidazoles. nih.gov |
Introduction of Halogen Substituents at the C-2 Position
The introduction of a halogen, specifically chlorine, at the C-2 position of the imidazole ring is a crucial step. While direct C-H arylation methods have been developed for the C-2 and C-5 positions of imidazoles, the C-4 position is generally less reactive. nih.gov Palladium-catalyzed arylation has shown higher reactivity at the C-5 position compared to the C-2 position in the presence of weak bases. nih.gov However, the addition of copper(I) salts can shift the selectivity towards the C-2 position. nih.gov
Computational studies on the migration of halogen atoms in imidazole rings suggest that N-halogen derivatives can be intermediates in C-halogenation reactions. researchgate.net This indicates the possibility of intramolecular halogen migration from a nitrogen atom to a carbon atom on the imidazole ring. researchgate.net
Derivatization from Precursor Imidazole Moieties
Reactions Involving 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
A common precursor for various derivatives is 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. derpharmachemica.com This compound can be synthesized by refluxing equimolar quantities of benzil, ammonium acetate, and 4-chlorobenzaldehyde in glacial acetic acid. derpharmachemica.comijfmr.com The resulting product can then undergo further reactions. For instance, it can be reacted with ethyl chloroacetate (B1199739) in dry acetone (B3395972) to yield 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester. derpharmachemica.com
| Reactants | Product | Conditions |
| Benzil, Ammonium Acetate, 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Glacial Acetic Acid, Reflux derpharmachemica.comijfmr.com |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole, Ethyl Chloroacetate | 2-(4-Chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | Dry Acetone, Reflux derpharmachemica.com |
Synthesis of N-Substituted Imidazoles via Alkylation/Acylation
N-substituted imidazole derivatives can be readily prepared through alkylation or acylation reactions. A general method involves reacting the imidazole nucleus with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate to form an imidazole ester. nih.gov This ester can then react with various amines to produce a series of N-substituted amide derivatives. nih.gov This approach allows for the introduction of a wide range of functional groups at the N-1 position.
Preparation of Hydrazide and Thiosemicarbazide (B42300) Derivatives
Hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid hydrazide can be prepared by treating the corresponding ethyl ester with hydrazine (B178648) hydrate. derpharmachemica.com This acid hydrazide can then be reacted with substituted phenyl isothiocyanates in absolute ethanol (B145695) to yield N1-(2-(4-chlorophenyl)-4,5-diphenyl-imidazol-1-yl-ethanoyl)-N4-phenyl thiosemicarbazides. derpharmachemica.com
The synthesis of thiosemicarbazides generally involves the nucleophilic addition of amines or carbohydrazides to isothiocyanates. researchgate.net These thiosemicarbazide derivatives can then be cyclized to form other heterocyclic systems like triazoles and thiadiazoles. nih.gov
Introduction of Piperazine (B1678402) Moieties
The piperazine ring is a common functional group in many biologically active compounds and can be introduced into the imidazole structure. nih.govresearchgate.net One synthetic strategy involves the coupling of a fluoro-nitrobenzene derivative with a protected piperazine, such as 1-acetylpiperazine, under basic conditions. researchgate.net Following the reduction of the nitro group, the resulting aniline (B41778) can be further reacted to construct the imidazole ring. researchgate.net Another approach involves designing hybrid molecules where a piperazine linker connects the nitroimidazole scaffold to other moieties, such as 1,2,3-triazoles, via click chemistry. nih.gov
Catalytic and Solvent Considerations in Imidazole Synthesis
The formation of the imidazole ring and its subsequent functionalization are often facilitated by specific catalytic systems and solvent environments. These factors not only influence the reaction rate and yield but also play a significant role in determining the final substitution pattern of the molecule.
Acid catalysis is a cornerstone in the synthesis of the imidazole core, particularly for 2,4,5-trisubstituted imidazoles. A common approach involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. Glacial acetic acid is frequently employed as both the solvent and the catalyst in these reactions. For instance, the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a close analog of the target compound, is achieved by refluxing benzil, 4-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid. derpharmachemica.comijfmr.com This method, a variation of the Radziszewski synthesis, provides a straightforward route to the 2,4,5-triarylimidazole scaffold. doi.org
The mechanism of this acid-catalyzed reaction is believed to involve the initial condensation of the aldehyde and ammonia to form an imine, and the reaction of the 1,2-dicarbonyl compound with ammonia to form a diimine. These intermediates then react and subsequently cyclize and dehydrate to form the aromatic imidazole ring. The acidic medium facilitates these condensation and dehydration steps.
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Glacial Acetic Acid | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 65% | derpharmachemica.com |
| Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | 2,4,5-Triphenyl-1H-imidazole | - | ijfmr.com |
This table presents examples of acid-catalyzed synthesis of imidazole derivatives.
Base-catalyzed transformations are pivotal for the N-alkylation of the imidazole ring, a crucial step in the synthesis of 1-substituted imidazoles like this compound. Strong bases such as potassium hydroxide (B78521) (KOH) and sodium hydride (NaH) are commonly used to deprotonate the N-H of the imidazole ring, generating a nucleophilic imidazolide anion. This anion then readily reacts with an alkylating agent, such as methyl iodide, to form the N-alkylated product. beilstein-journals.orgnih.gov
The choice of base and solvent can significantly impact the reaction's efficiency and regioselectivity, especially in unsymmetrical imidazoles. otago.ac.nz For instance, the N-alkylation of a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole precursor can be achieved using an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. derpharmachemica.com Sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) is another powerful combination for achieving N-alkylation. nih.gov
| Imidazole Substrate | Base | Alkylating Agent | Solvent | Product | Reference |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | K₂CO₃ | Ethyl chloroacetate | Acetone | 1-Carbethoxymethyl-2-(4-chlorophenyl)-4,5-diphenylimidazole | derpharmachemica.com |
| Indazole | NaH | Alkyl bromide | THF | N-1 alkylated indazole | nih.gov |
This table illustrates base-catalyzed N-alkylation of imidazole and related heterocycles.
In the quest for more sustainable and efficient synthetic methodologies, deep eutectic solvents (DESs) and ultrasound irradiation have emerged as promising alternatives to conventional solvents and heating methods. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.comnih.gov They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. nih.gov The use of DESs, such as those based on choline (B1196258) chloride and urea, can facilitate the synthesis of imidazoles, sometimes acting as both the solvent and a catalyst. nih.gov
Ultrasound irradiation has been shown to accelerate chemical reactions, improve yields, and reduce reaction times in the synthesis of imidazole derivatives. nih.govnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, is responsible for the observed rate enhancements. researchgate.net The N-alkylation of imidazole has been successfully carried out under solvent-free conditions using ultrasound irradiation in the presence of a solid base catalyst. researchgate.netrsc.org This combination of green chemistry principles offers a significant advantage over traditional methods. The use of ultrasound has been shown to dramatically decrease reaction times for N-alkylation from hours to minutes. nih.gov
| Reaction Type | Green Technology | Catalyst/Medium | Advantages | Reference |
| 2-Aminoimidazole Synthesis | Deep Eutectic Solvents (Choline chloride/Urea) | - | Reduced reaction time, green solvent | nih.gov |
| N-alkylation of Imidazole | Ultrasound Irradiation | Solid base (alkali-metal doped carbons) | Solvent-free, high yields, rapid | researchgate.netrsc.org |
| N-alkylation of Imidazole | Ultrasound Irradiation | - | Reduced reaction time from 48-96h to 1-2h | nih.gov |
This table highlights the application of green chemistry techniques in imidazole synthesis.
Transition metal catalysis offers a powerful toolkit for the synthesis and functionalization of imidazoles. Various metals, including nickel and iron, have been employed to catalyze the formation of the imidazole ring and to introduce substituents through cross-coupling reactions. For example, nickel chloride hexahydrate supported on acidic alumina (B75360) has been used as a catalyst for the synthesis of 2,4,5-triarylimidazoles. researchgate.net Iron(II) bromide can catalyze the formation of benzimidazoles from aryl azides. colab.ws
Metal-catalyzed reactions are particularly important for the introduction of substituents at the carbon atoms of the imidazole ring, which can be challenging to achieve through other means. While direct metal-catalyzed synthesis of this compound is not extensively reported, related metal-catalyzed C-H arylation of imidazoles provides a precedent for the functionalization of the imidazole core. researchgate.net
Regiocontrol and Selectivity in Substituted Imidazole Formation
The synthesis of a specific isomer of a substituted imidazole, such as this compound, requires precise control over the regioselectivity of the reactions. This is particularly critical during the N-alkylation of an unsymmetrical imidazole precursor.
The N-alkylation of an unsymmetrical imidazole can potentially lead to two different regioisomers. The outcome of the reaction is influenced by a combination of steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the alkylating agent and the reaction conditions. otago.ac.nz For an unsymmetrical 4,5-disubstituted imidazole, the incoming alkyl group can attach to either of the two nitrogen atoms. The presence of bulky substituents at the 4 or 5 position can sterically hinder the approach of the alkylating agent to the adjacent nitrogen, thereby favoring alkylation at the more accessible nitrogen. otago.ac.nz
Electron-withdrawing groups on the imidazole ring can also influence the regioselectivity by altering the nucleophilicity of the nitrogen atoms. Generally, the nitrogen atom further away from the electron-withdrawing group is more nucleophilic and thus more likely to be alkylated. otago.ac.nz The choice of solvent and the presence of a base can also play a crucial role in determining the ratio of the resulting regioisomers. For instance, in basic media, the deprotonated imidazolide anion is the reacting species, and its reactivity is governed by the electronic and steric environment. otago.ac.nz In some cases, specific protecting groups can be used to direct the alkylation to a particular nitrogen atom, which are then removed in a subsequent step to yield the desired isomer. nih.gov
Structural Elucidation and Advanced Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies
Unit Cell Parameter Determination
Further research or de novo crystallographic analysis of 2-Chloro-4,5-diphenyl-1-methylimidazole would be required to obtain the specific data needed to populate these sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering profound insights into the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are pivotal in confirming its molecular framework.
The key distinguishing feature for this compound would be the signal corresponding to the N-methyl group. Based on data for other N-methylated imidazoles, this singlet is expected to appear in the range of δ 3.5-4.0 ppm. The integration of this signal would correspond to three protons, confirming the presence of the methyl group. The protons on the two phenyl rings at positions 4 and 5 would likely exhibit complex multiplets due to overlapping signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 3.5 - 4.0 | Singlet |
| Phenyl H | 7.0 - 8.0 | Multiplet |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are expected for the imidazole (B134444) ring carbons, the phenyl ring carbons, and the N-methyl carbon.
Drawing parallels from analogous structures, the carbon of the N-methyl group is anticipated to resonate in the upfield region, typically around 30-35 ppm. The carbons of the phenyl rings would generate a series of signals in the aromatic region (approximately 125-140 ppm). The quaternary carbons of the phenyl rings to which the imidazole is attached would likely appear as less intense signals.
The carbons of the imidazole ring are of particular diagnostic value. The C2 carbon, bearing the chlorine atom, is expected to be significantly downfield-shifted due to the electronegativity of the halogen, likely appearing around 145-150 ppm. The C4 and C5 carbons, attached to the phenyl groups, would also be in the downfield aromatic region, with their exact shifts influenced by the phenyl substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | 30 - 35 |
| Phenyl C | 125 - 140 |
| Imidazole C4/C5 | 130 - 140 |
| Imidazole C2 | 145 - 150 |
For molecules exhibiting stereoisomerism, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in elucidating their three-dimensional structure. These experiments detect through-space interactions between protons, providing crucial information about their spatial proximity.
In the case of this compound, the molecule does not possess any stereocenters, and therefore, complex stereochemical assignments are not applicable. The primary utility of two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be to confirm the connectivity between protons and carbons, respectively, further solidifying the structural assignment derived from 1D NMR data.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule.
The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands that correspond to the vibrations of its constituent functional groups. The aromatic C-H stretching vibrations of the phenyl rings are anticipated to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the phenyl and imidazole rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the imidazole ring are also expected in this fingerprint region.
A key vibrational mode to identify would be the C-Cl stretch. Due to the mass of the chlorine atom, this vibration is typically observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of the N-methyl group would be indicated by C-H stretching and bending vibrations, although these may overlap with other signals in the spectrum.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
A detailed analysis of the vibrational modes can be further enhanced by Raman spectroscopy, which is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the FTIR data, providing a more complete picture of the molecule's vibrational landscape.
The symmetric breathing modes of the phenyl rings are typically strong in the Raman spectrum and would be expected in the fingerprint region. The imidazole ring vibrations would also be observable. The C-Cl stretch, while present in the FTIR, may also be visible in the Raman spectrum. The combination of both FTIR and Raman data allows for a more confident assignment of the observed vibrational bands to specific molecular motions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the precise assignment of the experimental spectra. However, specific Raman data for this compound is not available in the reviewed literature. arizona.edu
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound, mass spectrometry confirms the molecular weight and provides insights into the stability of its various structural components.
Typically, under electron ionization (EI), the molecule would first form a molecular ion peak ([M]⁺). Due to the presence of chlorine, this peak would be accompanied by a characteristic isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The high-resolution mass spectrum would allow for the determination of the exact molecular formula.
The fragmentation of this compound is expected to proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for imidazole derivatives involve the cleavage of substituent groups from the imidazole ring. The principal fragments anticipated for this compound would likely involve the loss of the chlorine atom, the methyl group, and cleavages related to the phenyl rings. The stability of the diphenyl-substituted imidazole core would likely result in it being a prominent fragment.
Table 1: Anticipated Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| Electron Ionization-MS (EI-MS) | Molecular Ion Peak ([M]⁺) | Present, corresponding to the molecular weight of the compound. |
| Isotopic Peak ([M+2]⁺) | Present, with an intensity ratio of ~3:1 to the [M]⁺ peak, characteristic of a monochlorinated compound. | |
| Major Fragment Ions | Fragments corresponding to the loss of Cl, CH₃, and potentially C₆H₅ groups. A stable diphenylimidazole cation could also be a major fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions.
The chromophores responsible for these absorptions are the imidazole ring and the two phenyl substituents. In similar 2,4,5-triphenyl imidazole derivatives, absorption maxima (λmax) are typically observed in the range of 270-320 nm, which is characteristic of the π → π* transitions within the imidazole and phenyl rings. For this compound, the extensive conjugation between the phenyl rings and the imidazole core is expected to result in strong absorption bands in the UV region. The specific position of the absorption maxima can be influenced by the solvent polarity.
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Observation |
|---|---|
| Absorption Maxima (λmax) | Expected in the 270-320 nm range. |
| Electronic Transitions | Primarily π → π* transitions associated with the conjugated system of the imidazole and phenyl rings. |
| Molar Absorptivity (ε) | High values, indicative of allowed π → π* transitions. |
Thermogravimetric Analysis (TGA-DTA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior
Thermal analysis techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its decomposition temperature. It is anticipated that the compound would be thermally stable up to a certain temperature, after which a significant weight loss would occur, indicating decomposition. The presence of a methyl group at the N1 position, as opposed to a hydrogen atom, can contribute to an increase in the thermal stability of the imidazole ring system.
Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would show endothermic peaks corresponding to melting and exothermic peaks related to crystallization or decomposition. This analysis provides key information on the melting point and any other phase transitions the compound may undergo upon heating.
Table 3: Anticipated Thermal Analysis Data for this compound
| Technique | Parameter Measured | Expected Information |
|---|---|---|
| TGA | Mass change vs. Temperature | Onset temperature of decomposition, indicating thermal stability. |
| DSC | Heat flow vs. Temperature | Melting point (endothermic peak), crystallization temperature (exothermic peak), and other phase transitions. |
X-ray Diffraction (XRD) for Bulk Material Characterization
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and degree of crystallinity of a solid sample. A powder XRD pattern of this compound would consist of a series of diffraction peaks at specific angles (2θ).
Table 4: Information Obtainable from X-ray Diffraction of this compound
| XRD Analysis Type | Information Provided |
|---|---|
| Powder XRD | Crystalline phase identification ("fingerprinting"), assessment of sample purity, determination of degree of crystallinity, and unit cell parameters. |
Computational and Theoretical Investigations of 2 Chloro 4,5 Diphenyl 1 Methylimidazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For 2-Chloro-4,5-diphenyl-1-methylimidazole, DFT studies are crucial for elucidating its fundamental chemical nature.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the molecule's geometry is adjusted to find the minimum energy conformation. nih.govresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further calculations can reveal the electronic structure. These calculations provide a detailed picture of how electrons are distributed within the molecule, influencing its stability and reactivity. For imidazole (B134444) derivatives, DFT has been successfully used to determine structural parameters that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-N (imidazole ring) | 1.39 | - |
| C=C (imidazole ring) | 1.37 | - |
| N-C-N (imidazole ring) | - | 108 |
Note: Data is representative of typical imidazole ring structures calculated via DFT and may not be exact for this compound.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.orgyoutube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com The distribution of these orbitals across the molecule indicates the most probable regions for nucleophilic and electrophilic attack. In molecules similar to this compound, the HOMO is often localized on the electron-rich phenyl and imidazole rings, while the LUMO may be distributed across the imidazole and chloro-substituted rings, indicating that charge transfer can occur within the molecule. malayajournal.org
Table 2: Calculated Frontier Molecular Orbital Energies for a Related Imidazole Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.28 |
| LUMO | -1.27 |
Source: Data from a computational study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactive behavior. nih.govresearchgate.net The MEP map displays different colors to represent varying electrostatic potential values.
Red and Yellow regions indicate negative potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack. researchgate.net
Blue regions indicate positive potential, corresponding to areas with low electron density (electron-poor). These sites are prone to nucleophilic attack. nih.govresearchgate.net
Green regions represent neutral or near-zero potential. nih.gov
For imidazole derivatives, MEP maps typically show negative potential around the nitrogen atoms of the imidazole ring and any electronegative substituents (like chlorine), identifying them as sites for electrophilic interaction. researchgate.netmalayajournal.org The hydrogen atoms and phenyl rings often exhibit positive or neutral potentials. malayajournal.org
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a critical descriptor of a molecule's chemical reactivity and kinetic stability. malayajournal.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.commalayajournal.org
The theoretical band gap energy for this compound can be determined directly from the calculated HOMO and LUMO energy values obtained through DFT. For a structurally similar molecule, the calculated gap was found to be 4.01 eV, indicating good chemical stability. malayajournal.org
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The computed vibrational frequencies correspond to specific bond stretching, bending, and rocking motions within the molecule. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can make detailed assignments of the observed spectral bands. researchgate.net
NMR Chemical Shifts: DFT can also be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are highly valuable for interpreting complex experimental NMR spectra and confirming the structural assignments of different atoms within the molecule. researchgate.net
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretching (Aromatic) | 3120 | 3152 |
| C=O Stretching | 1700 | 1720 |
Note: Data is illustrative, based on a DFT study of a chalcone containing aromatic rings. nih.gov Such comparisons are standard for validating computational models.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.gov
For a molecule like this compound, which has multiple rotatable bonds (especially around the phenyl groups), MD simulations can explore the different possible conformations (rotamers) and the energy barriers between them. This analysis helps to understand the molecule's flexibility and how it might interact with other molecules, such as biological receptors, in a dynamic environment. researchgate.netnih.gov
Analysis of Intramolecular Charge Transfer and Electronic Properties
The analysis of intramolecular charge transfer (ICT) and electronic properties is fundamental to understanding a molecule's reactivity, stability, and optical characteristics. These investigations are typically performed using Density Functional Theory (DFT) to calculate key parameters like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO and LUMO, often referred to as frontier molecular orbitals, are critical in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In substituted imidazoles, these orbitals are often distributed across the aromatic rings, and the presence of electron-donating or electron-withdrawing groups can significantly alter their energies and spatial distribution. researchgate.netbeilstein-journals.org
For instance, in studies of similar imidazole derivatives, the HOMO is often located on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be centered on the imidazole core or acceptor moieties. researchgate.net This separation of electron density facilitates intramolecular charge transfer upon electronic excitation. MEP maps provide a visual representation of the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule. For a molecule like this compound, the nitrogen atoms of the imidazole ring and the chloro-substituent would be expected to be electron-rich sites.
A clear intramolecular charge transfer was observed in a study of the related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. nih.gov Computational analyses of such compounds often reveal significant ICT, which is crucial for applications in materials science and medicinal chemistry. researchgate.netnih.gov
Intermolecular Interaction Energy Studies (e.g., Hirshfeld Surface Analysis, PIXEL)
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This technique maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface. The surface is colored according to various properties, such as normalized contact distance (d_norm), which highlights regions involved in intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or longer-range interactions. nih.gov
While a Hirshfeld analysis for this compound is not available, data from analogous structures provide a clear indication of the expected interactions. For example, the analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole revealed the following contributions to the crystal packing: nih.gov
| Interaction Type | Contribution (%) |
| H···H | 39.2 |
| C···H/H···C | 25.2 |
| Cl···H/H···Cl | 11.4 |
| O···H/H···O | 8.0 |
This data is for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and is presented for illustrative purposes. nih.gov
These interactions, particularly van der Waals forces (H···H) and C-H···π interactions, are crucial for the stabilization of the crystal structure. nih.govnih.gov The presence of the chlorine atom introduces the possibility of halogen bonding and C-H···Cl interactions, which would also play a significant role in the supramolecular assembly. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the Lewis-like bonding structure of a molecule. wikipedia.orgwisc.edu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. acadpubl.euwisc.edu
In substituted imidazoles, significant stabilization energies are often found for interactions involving the lone pairs (n) of nitrogen and oxygen atoms and the π-orbitals of the aromatic rings. acadpubl.eu For example, an NBO analysis performed on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole using DFT at the B3LYP/6-31G(d,p) level revealed strong intramolecular hyperconjugative interactions. acadpubl.eu A particularly strong interaction was observed between a chlorine lone pair (n) and an anti-bonding π* orbital of a phenyl ring, indicating significant intramolecular charge transfer that contributes to the stabilization of the molecular structure. acadpubl.eu
The key findings from such an analysis are typically summarized in a table showing the donor orbital, acceptor orbital, and the calculated second-order perturbation stabilization energy E(2).
Illustrative NBO Interaction Data for a Substituted Imidazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |
|---|
This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and is presented for illustrative purposes. acadpubl.eu
Theoretical Investigations of Tautomerism and Isomerism
Tautomerism is a key feature of many heterocyclic compounds, including imidazoles. For N-unsubstituted or certain substituted imidazoles, prototropic (proton shift) or chlorotropic (chlorine shift) tautomerism can occur, leading to different isomers with distinct stabilities and properties. mdpi.com Computational methods are invaluable for investigating the relative energies of these tautomers and determining the most stable form.
For a molecule like this compound, the presence of the N-methyl group prevents the most common form of proton tautomerism between the two nitrogen atoms of the imidazole ring. However, other forms of isomerism, such as rotational isomers (conformers) arising from the rotation of the phenyl groups, can be investigated. Theoretical calculations can determine the energy barriers for rotation and identify the lowest-energy conformation of the molecule.
Studies on related azoles have explored chlorotropic rearrangements, where a chlorine atom migrates between different positions on the heterocyclic ring. mdpi.com For example, chlorine exchange was observed in 1-chloro-4,5-diphenyl-1,2,3-triazole. mdpi.com While this is less likely for the N-methylated imidazole , computational analysis could theoretically explore the energy landscape for any potential isomerism to confirm the stability of the given structure.
Computational Insights into Ligand-Metal Interactions and Coordination Environments
When this compound acts as a ligand, theoretical calculations can predict:
Coordination Geometry: Whether the resulting complex will adopt a tetrahedral, square planar, or octahedral geometry around the metal center. researchgate.netacs.org
Bonding Analysis: NBO analysis can be used to study the donor-acceptor interactions between the ligand's nitrogen lone pair and the vacant orbitals of the metal ion, quantifying the strength and nature of the coordinate bond. sapub.org
Electronic Properties: Calculations can determine how coordination affects the electronic properties of both the ligand and the metal, including changes in the HOMO-LUMO gap and charge distribution. sapub.org
For example, in a study of Co(II) complexes with benzimidazole ligands, NBO analysis showed that the largest negative charges were located on the nitrogen atoms, and a large positive charge was on the cobalt atom, confirming the charge transfer from the ligand to the metal. sapub.org The synthesis of transition metal complexes with a similar ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has been reported, demonstrating the capacity of these systems to coordinate with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) ions. nih.gov Computational studies on these complexes help to interpret experimental results and understand their biological activities. nih.gov
Reactivity Profiles and Reaction Mechanisms
Nucleophilic Substitution Reactions at the C-2 Position
The C-2 position of the imidazole (B134444) ring is electron-deficient, which is further enhanced by the electronegativity of the chlorine atom. This makes the carbon atom susceptible to attack by nucleophiles, leading to substitution reactions where the chloride ion acts as a good leaving group.
The chloro group at the C-2 position can be displaced by a variety of nucleophiles. This substitution is a fundamental process for the derivatization of the imidazole core. The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nucleophile attacks the C-2 carbon, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore the aromaticity of the imidazole ring. The facility of this reaction allows for the introduction of diverse functionalities at this position. For instance, reactions with nucleophiles like thiols or alcohols can lead to the formation of corresponding thioethers or ethers, although reactions with amine-containing nucleophiles are more commonly reported.
The reaction of 2-Chloro-4,5-diphenyl-1-methylimidazole with amine-based nucleophiles is a well-established method for synthesizing a range of N-substituted imidazole derivatives. These reactions are typically carried out by heating the chloroimidazole with the amine, sometimes in the presence of a base to neutralize the HCl generated.
Piperazines: The reaction with piperazine (B1678402) or its derivatives proceeds via nucleophilic substitution, where one of the nitrogen atoms of the piperazine ring attacks the C-2 carbon of the imidazole. This results in the formation of a C-N bond, linking the piperazine moiety to the imidazole core. Such reactions are instrumental in building larger molecular scaffolds used in medicinal chemistry. mdpi.com
Hydrazine (B178648) Hydrate: Hydrazinolysis, the reaction with hydrazine hydrate, is another important transformation. This reaction typically involves refluxing the chloro-compound with an excess of hydrazine hydrate. mdpi.com The highly nucleophilic hydrazine molecule displaces the chloride ion to yield 2-hydrazino-4,5-diphenyl-1-methylimidazole. This hydrazino derivative is a versatile intermediate itself, capable of undergoing further reactions, such as condensation with carbonyl compounds to form hydrazones or cyclization to create fused heterocyclic systems. researchgate.netdergipark.org.tr In some cases, prolonged reaction times or harsh conditions with hydrazine can lead to reductive dehalogenation as a side reaction. mdpi.com
| Nucleophile | Reagent | Expected Product |
| Piperazine | Piperazine | 1-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)piperazine |
| Hydrazine | Hydrazine Hydrate | 2-Hydrazino-1-methyl-4,5-diphenyl-1H-imidazole |
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings at the C-4 and C-5 positions can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu However, the reactivity of these phenyl rings is significantly influenced by the imidazole core to which they are attached.
The imidazole ring, particularly when N-substituted and connected at C-4/C-5, generally acts as an electron-withdrawing group through an inductive effect. This effect deactivates the attached phenyl rings towards electrophilic attack, making them less reactive than benzene itself. libretexts.org The deactivating nature of the imidazole substituent directs incoming electrophiles primarily to the meta positions of the phenyl rings. libretexts.org This is because the resonance structures of the carbocation intermediate (arenium ion) show that the positive charge is localized at the ortho and para positions, destabilizing these intermediates. libretexts.org Consequently, the meta attack is kinetically favored.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-methyl-4,5-bis(3-nitrophenyl)-1H-imidazole |
| Bromination | Br₂, FeBr₃ | 2-Chloro-1-methyl-4,5-bis(3-bromophenyl)-1H-imidazole |
| Sulfonation | Fuming H₂SO₄ | 4',4''-(2-Chloro-1-methyl-1H-imidazole-4,5-diyl)dibenzenesulfonic acid |
Cycloaddition Reactions and Heterocycle Annulation
The imidazole ring system and its derivatives can participate in cycloaddition reactions and serve as scaffolds for the annulation (fusion) of other heterocyclic rings. While the aromatic nature of the imidazole ring makes it less prone to act as a simple diene or dienophile in Diels-Alder reactions, its substituents can be involved in such transformations.
More commonly, derivatives of the imidazole can undergo [3+2] cycloaddition reactions. For example, if the C-2 position is converted into a group that can form a 1,3-dipole, it could react with various dipolarophiles. mdpi.com
Heterocycle annulation often involves the functionalization of the imidazole core, followed by cyclization. For instance, the 2-hydrazino derivative obtained from the reaction with hydrazine hydrate (see section 5.1.2) is a key precursor for building fused-ring systems. researchgate.net This intermediate can react with α,β-unsaturated ketones or hydrazonoyl halides to construct fused triazine or other polycyclic heterocyclic structures. researchgate.net
Mechanistic Pathways of Imidazole Formation
The synthesis of the core 1-methyl-4,5-diphenylimidazole structure, from which the 2-chloro derivative is obtained, is often achieved through multicomponent condensation reactions.
The Debus-Radziszewski imidazole synthesis provides a direct route to polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net The formation of the 1-methyl-4,5-diphenylimidazole scaffold is a classic example of this reaction, utilizing benzil (B1666583) (the 1,2-dicarbonyl), formaldehyde (the aldehyde), and methylamine (as the primary amine, which provides the N-1 substituent) in the presence of ammonia.
The mechanism, while not definitively certain, is generally considered to occur in two main stages: scribd.comslideshare.net
Diimine Formation: In the first stage, the 1,2-dicarbonyl compound (benzil) condenses with two equivalents of an amine (a mix of methylamine and ammonia) to form a diimine intermediate. researchgate.netslideshare.netslideshare.net
Cyclization with Aldehyde: The diimine intermediate then condenses with an aldehyde (formaldehyde). This step involves the formation of the imidazole ring through a series of tautomerization and cyclization steps, ultimately leading to the aromatic imidazole product after oxidation (often by air or a mild oxidant). scribd.com
The final this compound is then typically prepared by a subsequent chlorination step of the synthesized imidazole core.
Intramolecular Cyclization Processes
Intramolecular cyclization of this compound can be envisaged through several synthetic routes, leading to the formation of fused polycyclic aromatic imidazole systems. While direct experimental data on the cyclization of this specific compound is limited, analogous transformations of related 2-chloroimidazoles and diphenyl-substituted aromatic compounds provide insights into potential reaction pathways.
One plausible approach involves a palladium-catalyzed intramolecular C-H arylation. In this scenario, the chloro-substituent at the C2 position of the imidazole ring can undergo oxidative addition to a palladium(0) catalyst. The resulting Pd(II)-complex can then facilitate the intramolecular coupling with one of the ortho C-H bonds of the adjacent phenyl rings at the C4 or C5 position. Reductive elimination would then yield a fused polycyclic system, such as a phenanthro[9,10-d]imidazole derivative, and regenerate the palladium(0) catalyst. The selectivity of this intramolecular transformation can be controlled by the choice of ligands on the palladium catalyst. Different ligands can favor the formation of five, six, or even seven-membered rings. For instance, the use of specific phosphine ligands has been shown to direct the cyclization of similar precursors towards the formation of carbazoles, acridines, or dibenzazepines nih.gov.
Another potential pathway for intramolecular cyclization is through photochemical methods. Diaryl-substituted heterocyclic compounds can often undergo photocyclization upon irradiation with UV light. This process typically involves the formation of an excited state, followed by an intramolecular radical cyclization and subsequent oxidation to yield the aromatic fused ring system. The synthesis of phenanthro[9,10-d]imidazole derivatives from precursors containing 4,5-diphenylimidazole (B189430) moieties is a known transformation that can be achieved under various conditions, including high temperatures or in the presence of catalysts nih.govscispace.comnih.govrsc.orgresearchgate.net.
The following table summarizes potential intramolecular cyclization products of this compound.
| Starting Material | Reaction Type | Potential Product |
| This compound | Palladium-catalyzed Intramolecular C-H Arylation | 1-Methylphenanthro[9,10-d]imidazole |
| This compound | Photochemical Cyclization | 1-Methylphenanthro[9,10-d]imidazole |
Role of Intermediates (e.g., Imines, Carbenoids)
The reactivity of this compound and its participation in various chemical transformations are often dictated by the formation of reactive intermediates such as imines and carbenoids.
Imines are common intermediates in the synthesis of the imidazole ring itself. For instance, the renowned van Leusen imidazole synthesis proceeds through the cycloaddition of a tosylmethyl isocyanide (TosMIC) to an aldimine nih.gov. While this compound is already an imidazole, reactions involving the substituents could potentially involve imine intermediates. For example, functionalization of the methyl group at the N1 position or reactions involving the phenyl rings could proceed through pathways where imine functionalities are transiently formed. In the broader context of imidazole synthesis, imines are crucial for building the heterocyclic core nih.govrsc.org.
Carbenoids , particularly N-heterocyclic carbenes (NHCs), are a significant class of intermediates that can be derived from imidazole precursors. The C2 position of an imidazolium (B1220033) salt is acidic and can be deprotonated to form a stable carbene. While this compound is not an imidazolium salt, it can be a precursor to one through quaternization of the second nitrogen atom. More directly, 2-chloroimidazolium salts can be converted to NHCs through dechlorination using electron-rich phosphines nih.gov. The resulting NHC, a 1-methyl-4,5-diphenylimidazol-2-ylidene, would be a potent nucleophile and a versatile ligand for transition metal catalysis.
Furthermore, the possibility of forming "abnormal" N-heterocyclic carbenes (aNHCs) exists, where the carbene center is at the C4 or C5 position of the imidazole ring nih.gov. Deprotonation at these positions, although less common than at C2, can lead to the formation of these highly reactive intermediates. The presence of the bulky phenyl groups at C4 and C5 might influence the stability and reactivity of such a carbenoid species.
The table below outlines the potential intermediates and their significance.
| Intermediate | Precursor/Formation Route | Significance in Reactivity |
| Imine | Intermediate in imidazole synthesis (e.g., van Leusen reaction) nih.gov | Crucial for the formation of the imidazole ring system. |
| N-Heterocyclic Carbene (NHC) | From the corresponding 2-chloroimidazolium salt via dechlorination nih.gov | Acts as a strong nucleophile and a ligand for transition metal catalysts. |
| Abnormal N-Heterocyclic Carbene (aNHC) | Deprotonation at C4 or C5 position nih.gov | Highly reactive intermediate with strong electron-donating properties. |
Oxidation and Reduction Chemistry
The oxidation and reduction behavior of this compound is influenced by the electronic properties of the imidazole ring and its substituents.
Oxidation: The imidazole ring is generally resistant to auto-oxidation pharmaguideline.com. However, it can be oxidized under specific conditions. Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides. The nitrogen atoms of the imidazole ring can be oxidized to N-oxides using oxidizing agents like perbenzoic acid pharmaguideline.com. In the case of this compound, oxidation could potentially occur at the N3 position, leading to the corresponding N-oxide. The phenyl substituents can also undergo oxidation, although this typically requires harsher conditions. The electrochemical oxidation of similar triarylimidazole frameworks has been studied, revealing that these compounds can act as redox catalysts nih.gov. The oxidation potentials are influenced by the substituents on the aromatic rings nih.gov.
Reduction: The chloro-substituent at the C2 position is a potential site for reduction. The C-Cl bond can be cleaved through catalytic hydrogenation or by using reducing agents. This would lead to the formation of 1-methyl-4,5-diphenylimidazole. The phenyl rings can also be reduced under more vigorous hydrogenation conditions, leading to cyclohexyl-substituted imidazoles. The electrochemical reduction of imidazolium cations is a known method to generate N-heterocyclic carbenes researchgate.net. While the target molecule is not an imidazolium salt, its electrochemical reduction could potentially proceed via pathways involving the chloro and phenyl substituents. The reduction of nitro-substituted chloroimidazoles is a key step in the synthesis of certain pharmaceuticals, highlighting the reactivity of the chloro-group towards reduction in the presence of other functional groups google.com. The redox chemistry of imidazole-2-thiones has also been investigated, showing reversible oxidation and reduction processes acs.org.
The following table provides a summary of the potential oxidation and reduction products.
| Process | Reagent/Condition | Potential Product(s) |
| Oxidation | Perbenzoic Acid | This compound-3-oxide |
| Oxidation | Electrochemical | Radical cation |
| Reduction | Catalytic Hydrogenation (mild) | 1-Methyl-4,5-diphenylimidazole |
| Reduction | Catalytic Hydrogenation (vigorous) | 1-Methyl-4,5-dicyclohexylimidazole |
Advanced Applications in Materials and Coordination Chemistry
2-Chloro-4,5-diphenyl-1-methylimidazole as a Ligand in Coordination Chemistry
The imidazole (B134444) moiety is a well-established and important ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. The specific substitutions on the this compound ring, however, introduce distinct characteristics that influence its coordination behavior.
The design of these metal complexes can be tailored by controlling the stoichiometry of the reactants. For instance, by adjusting the metal-to-ligand molar ratio, it is possible to synthesize complexes with different coordination numbers and geometries. The nature of the counter-ion from the metal salt can also influence the final structure of the complex.
Table 1: General Synthetic Conditions for Metal Complexes of Imidazole Derivatives
| Parameter | Condition | Rationale |
| Metal Salts | Chlorides (e.g., CuCl₂, NiCl₂) | Good solubility in common solvents. |
| Ligand | This compound | Provides steric bulk and specific electronic properties. |
| Solvent | Ethanol (B145695), Methanol (B129727), DMF, DMSO | Solubilizes both ligand and metal salt. rdd.edu.iq |
| Reaction Temperature | Room Temperature to Reflux | To overcome activation energy barriers. |
| Stoichiometry (M:L) | 1:1, 1:2, 1:4 | To control the coordination number. |
| Isolation Method | Precipitation and Filtration | Standard procedure for solid complexes. |
In its role as a ligand, this compound is expected to coordinate to metal centers primarily through the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position (N3) of the imidazole ring. wikipedia.org This nitrogen atom is generally the most basic and sterically accessible site for coordination. The presence of the methyl group on the N1 nitrogen atom prevents it from participating in coordination.
The bulky phenyl groups at the C4 and C5 positions introduce significant steric hindrance around the metal center. rsc.org This steric crowding can have a profound impact on the coordination number and geometry of the resulting metal complexes. It is likely that with smaller metal ions or in reactions with a lower ligand-to-metal ratio, complexes with lower coordination numbers would be favored. For instance, tetrahedral or square planar geometries might be more prevalent than octahedral geometries, which would require the accommodation of more ligands around the metal ion.
The chloro group at the C2 position is not typically involved in the primary coordination to the metal center. However, its electron-withdrawing nature can influence the electronic properties of the imidazole ring, which in turn can affect the strength of the metal-ligand bond.
The stability of metal complexes containing this compound is influenced by a combination of electronic and steric factors. The basicity of the coordinating N3 nitrogen atom plays a significant role in the thermodynamic stability of the complex; a more basic nitrogen generally forms a stronger bond with the metal ion. researchgate.net The stability of these complexes can be quantified by determining their formation constants, often through techniques like potentiometric titrations. researchgate.net
The reactivity of these complexes will largely depend on the nature of the metal center and the lability of the other ligands in the coordination sphere. The bulky phenyl groups are expected to provide a degree of kinetic stability by sterically shielding the metal center from attack by incoming ligands. This can make the complexes less susceptible to ligand substitution reactions.
The steric bulk of the diphenyl substituents will create a specific pocket around the metal center, which can influence its reactivity and catalytic activity. rsc.org This steric environment can control the access of substrates to the metal's active site, potentially leading to selectivity in catalytic reactions. Computational studies on related systems have shown that electron-donating groups on the imidazole ring tend to increase the metal-binding energy, while electron-withdrawing groups decrease it. nih.gov
Table 2: Predicted Influence of Substituents on Metal Center Properties
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Metal Center |
| Chloro | C2 | Electron-withdrawing | Minimal | Decreases ligand donor strength. |
| Diphenyl | C4, C5 | Inductive and resonance effects | High | Creates a sterically hindered environment, influencing reactivity and coordination geometry. rsc.org |
| Methyl | N1 | Electron-donating (inductive) | Moderate | Blocks N1 coordination, influences ligand orientation. |
Application as a Building Block in Organic Synthesis
The presence of a reactive chloro group at the C2 position makes this compound a valuable precursor for the synthesis of more complex organic molecules. nih.gov This functionality allows for the introduction of various substituents at this position through nucleophilic substitution or cross-coupling reactions.
The chloro atom at the C2 position of the imidazole ring is a key functional handle for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. researchgate.netorganic-chemistry.orgorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
For example, in a Suzuki coupling reaction, this compound could be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a 2-aryl- or 2-heteroaryl-4,5-diphenyl-1-methylimidazole derivative. nih.gov This methodology provides a straightforward route to a diverse range of polysubstituted imidazoles, which are important scaffolds in medicinal chemistry and materials science. rsc.org
Similarly, Stille coupling with organostannanes or Sonogashira coupling with terminal alkynes could be employed to introduce different carbon-based functionalities at the C2 position. The ability to selectively functionalize the C2 position allows for the construction of advanced organic scaffolds with tailored electronic and steric properties. These scaffolds can then be used as key intermediates in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. mdpi.com
Synthesis of Multi-substituted Imidazole Derivatives
The compound this compound serves as a versatile precursor for the synthesis of a variety of multi-substituted imidazole derivatives. Its reactivity is centered around the chlorine atom at the 2-position, which can be readily displaced by various nucleophiles, and the potential for functionalization of the phenyl rings. This allows for the introduction of a wide range of substituents, leading to compounds with diverse chemical and physical properties.
One common synthetic route involves the reaction of this compound with amines, phenols, or thiols to introduce new functional groups at the C2 position. For instance, reaction with various substituted anilines can yield 2-aminoimidazole derivatives, while reaction with substituted phenols can lead to the formation of 2-phenoxyimidazoles. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic substitution.
Furthermore, the phenyl groups at the 4 and 5 positions can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. The directing effects of the imidazole ring and the existing phenyl groups will influence the position of substitution on these aromatic rings. Subsequent reduction of nitro groups to amines or conversion of halogens via cross-coupling reactions can further expand the diversity of accessible derivatives.
The synthesis of multi-substituted imidazoles is of significant interest due to their wide range of applications in medicinal chemistry, materials science, and catalysis. The ability to tailor the substitution pattern around the imidazole core allows for the fine-tuning of their electronic, optical, and biological properties.
Development of Materials with Specific Properties
The strategic functionalization of this compound opens avenues for the development of advanced materials with tailored properties for specific applications.
Investigation of Non-Linear Optical (NLO) Properties
Imidazole derivatives have emerged as promising candidates for non-linear optical (NLO) materials due to their tunable electronic properties. The core imidazole ring can act as a π-conjugated bridge in donor-π-acceptor (D-π-A) systems, which are known to exhibit significant second-order NLO responses. By strategically introducing electron-donating and electron-withdrawing groups onto the this compound scaffold, chromophores with large first-order hyperpolarizability (β) values can be designed.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the NLO properties of newly designed molecules. Experimental validation is then typically carried out using techniques like the Z-scan method to measure the nonlinear refractive index and absorption coefficient. Research in this area focuses on establishing structure-property relationships to optimize the nonlinearity-transparency-thermal stability trade-off for practical applications in optical devices. researchgate.net
Table 1: Theoretical NLO Properties of Imidazole Derivatives
| Derivative | Dipole Moment (μ) | Polarizability (α) | First-Order Hyperpolarizability (β) |
|---|---|---|---|
| Imidazole-2-carboxaldehyde | High | High | High |
| Hypothetical Donor-Substituted Derivative | Increased | Increased | Significantly Increased |
| Hypothetical Acceptor-Substituted Derivative | Increased | Increased | Significantly Increased |
This table is illustrative and based on general findings for imidazole derivatives. Specific values for derivatives of this compound would require dedicated computational and experimental studies. researchgate.net
Use in Electrode Materials for Electrochemical Devices
The imidazole moiety is being explored for its potential in electrode materials for various electrochemical devices, including batteries and sensors. researchgate.net Imidazole-based polymers and ionic liquids exhibit promising ionic conductivity and electrochemical stability. acs.orgmdpi.com While direct applications of this compound in electrode materials are not extensively documented, its derivatives can be envisioned as components of novel electrolytes or electrode materials.
For instance, polymerization of vinyl-substituted imidazole derivatives can lead to the formation of polymer electrolytes with good ionic conductivity, which is a critical parameter for battery performance. acs.orgnih.gov Additionally, the incorporation of imidazole functionalities onto conductive backbones, such as carbon nanotubes, can enhance their electrochemical properties and create new possibilities for sensor applications. researchgate.net The ability of the imidazole nitrogen atoms to coordinate with metal ions is also a beneficial feature for developing electrolytes for next-generation batteries, such as those based on calcium ions. acs.orgnih.gov
Table 2: Electrochemical Properties of Imidazole-Based Polymer Electrolytes
| Polymer System | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V) |
|---|---|---|
| Polyvinyl imidazole (PVIm) with Ca(TFSI)2 | >1 mS/cm at room temperature | Promising for calcium batteries |
| Imidazole-functionalized Graphene Oxide | Enhanced electrochemical reduction of progesterone | Suitable for sensor applications |
This table presents data for related imidazole-based systems to illustrate their potential in electrochemical applications. acs.orgresearchgate.net
Precursors for Polyimide Synthesis
Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. vt.edu The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers used in their synthesis. scielo.org.mx Imidazole-containing diamines are of particular interest as they can impart unique properties, such as fluorescence and enhanced thermal stability, to the resulting polyimides. researchgate.net
This compound can serve as a starting material for the synthesis of novel diamine monomers. For example, the chloro group can be displaced by a nucleophile containing a protected amino group, followed by deprotection. Alternatively, the phenyl rings can be functionalized with nitro groups, which can then be reduced to amino groups. These resulting imidazole-containing diamines can then be polymerized with various dianhydrides, such as pyromellitic dianhydride (PMDA), to produce novel polyimides. scielo.org.mxresearchgate.net
The synthesis of polyimides typically proceeds via a two-step method. vt.edu In the first step, the diamine and dianhydride react to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization. vt.edunih.govgoogle.comnasa.gov The incorporation of the bulky, rigid imidazole moiety into the polyimide backbone is expected to influence the polymer's solubility, thermal properties, and chain packing.
Table 3: Properties of Imidazole-Based Polyimides
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
|---|---|---|---|
| Tetraaryl imidazole diamine | Various aromatic dianhydrides | High | High |
| Benzimidazole-containing diamine | BTDA, 6FDA | High | >500 °C |
This table showcases the typical high-performance characteristics of polyimides derived from imidazole-containing monomers. researchgate.netresearchgate.net
Conclusion and Future Research Directions
Summary of Key Findings on 2-Chloro-4,5-diphenyl-1-methylimidazole
Direct and extensive research on this compound is not widely available in peer-reviewed literature. However, by examining the synthesis and properties of structurally analogous compounds, a number of key characteristics can be inferred. The primary precursor, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, has been synthesized, and its chemical properties are documented. nih.govderpharmachemica.com The introduction of a methyl group at the N1 position is a synthetically feasible step that is expected to significantly influence the molecule's solubility, reactivity, and biological interactions. The presence of the chloro-substituent at the 2-position is particularly notable, as it provides a reactive handle for further functionalization, a feature not present in many other tri-substituted imidazoles.
Emerging Synthetic Strategies for Highly Substituted Imidazoles
The synthesis of highly substituted imidazoles, such as this compound, has been a subject of considerable research interest. While a direct one-pot synthesis for this specific molecule is not documented, its preparation can be envisioned through a multi-step process, beginning with the synthesis of its N-unsubstituted precursor.
A plausible synthetic route would first involve the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. This can be achieved through a well-established condensation reaction involving benzil (B1666583), 4-chlorobenzaldehyde (B46862), and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. derpharmachemica.com The subsequent and crucial step would be the N-methylation of the imidazole (B134444) ring. This is typically achieved by treating the N-unsubstituted imidazole with a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base like potassium tert-butoxide in a suitable solvent like tetrahydrofuran (B95107). A similar N-methylation has been successfully performed on the structurally related 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. arkat-usa.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product (Precursor) | Reference |
| Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | derpharmachemica.com |
| Precursor | Reagent 1 | Reagent 2 | Product | Reference (Analogous Reaction) |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Iodomethane | Potassium tert-butoxide | This compound | arkat-usa.org |
Untapped Reactivity Pathways for Functionalization
The 2-chloro substituent on the imidazole ring of this compound is a key feature that opens up numerous possibilities for further molecular elaboration. This chloro group can potentially be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at this position. Such nucleophilic aromatic substitution reactions could be used to introduce amines, thiols, or alkoxides, thereby creating a library of novel derivatives with diverse properties.
Furthermore, the phenyl rings at the 4 and 5 positions could be subject to electrophilic aromatic substitution reactions, although the reactivity of these rings will be influenced by the electronic nature of the imidazole core. The precise conditions for such reactions would need to be carefully optimized to achieve the desired regioselectivity.
Potential for Novel Ligand Design in Catalysis and Sensing
Imidazole derivatives are well-known for their ability to act as ligands in coordination chemistry, owing to the lone pair of electrons on the sp2-hybridized nitrogen atom. The specific structure of this compound makes it an intriguing candidate for the design of novel ligands. The steric bulk of the diphenyl groups could be leveraged to create specific binding pockets for metal ions, potentially leading to catalysts with high selectivity.
In the realm of chemical sensing, the imidazole core can be incorporated into larger systems designed to detect specific analytes. The electronic properties of the imidazole ring are sensitive to its environment, and binding of an analyte to a receptor unit appended to the imidazole could lead to a measurable change in a spectroscopic signal, such as fluorescence or a colorimetric response.
Advanced Computational Modeling for Property Prediction
In the absence of extensive experimental data, advanced computational modeling offers a powerful tool for predicting the properties of this compound. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. For instance, DFT has been used to study the properties of the similar compound 4-(2-(2-(2,3-dihydrobenzo[b] nih.govarkat-usa.orgdioxin-6-yl)-4,5-diphenyl-1H-imidazol-1-yl)ethyl)morpholine, providing insights into its stability and reactivity. tandfonline.com
Frontier molecular orbital analysis (HOMO-LUMO) can provide valuable information about the molecule's chemical reactivity and kinetic stability. Furthermore, molecular electrostatic potential (MEP) maps can be generated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. Such computational studies would be invaluable in guiding the design of future experiments and in exploring the potential applications of this promising compound.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4,5-diphenyl-1-methylimidazole, and how can reaction conditions be optimized?
A solvent-free pathway is a viable method for synthesizing substituted imidazoles, as demonstrated for structurally similar compounds (e.g., 2-chloro-1-(4-methoxyphenyl)-4,5-dimethylimidazole). Key parameters include:
- Reagent stoichiometry : Excess ammonium acetate (NH₄OAc) enhances cyclization efficiency.
- Temperature control : Heating at 120–140°C under reflux for 6–8 hours ensures complete ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted benzil derivatives .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for diphenyl groups; methylimidazole protons at δ 3.5–4.0 ppm) .
- FT-IR : Detect C–Cl stretching vibrations near 650–750 cm⁻¹ and C=N imidazole ring vibrations at ~1600 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., 318.8 g/mol for C₂₂H₁₇ClN₂) .
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- SHELX suite : Use SHELXT for structure solution and SHELXL for refinement, particularly for handling anisotropic displacement parameters in the presence of heavy atoms (e.g., chlorine) .
- WinGX/ORTEP : Visualize thermal ellipsoids and validate bond angles (e.g., N–C–Cl angles ~124°) .
Advanced Research Questions
Q. How can researchers reconcile contradictions between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic vs. static structural features:
Q. What strategies enable structure-activity relationship (SAR) studies for biological applications?
- Substitution patterns : Compare bioactivity of analogs (e.g., 2-fluoro, 4-nitro, or 5-methyl derivatives) to identify pharmacophore requirements .
- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus or E. coli using standardized CLSI protocols .
Q. How can computational modeling predict reactivity in functionalization reactions?
- DFT calculations : Optimize transition states for electrophilic substitution at C2 or C4 positions using Gaussian or ORCA software. For example, chlorination at C2 is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π contacts) to predict regioselectivity in cross-coupling reactions .
Q. What experimental precautions are critical for reproducibility in imidazole synthesis?
- Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of intermediates like imidazole-2-carboxaldehyde .
- Byproduct identification : Use LC-MS to detect dimerization products (e.g., bis-imidazoles) and adjust reaction time/temperature accordingly .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data?
- Standardized protocols : Variations in assay conditions (e.g., solvent DMSO concentration) can skew IC₅₀ values. Adhere to OECD guidelines for cytotoxicity testing .
- Control experiments : Rule out nonspecific effects (e.g., ROS generation) using antioxidants like ascorbic acid in anticancer assays .
Q. Why do crystallographic bond angles deviate from computational predictions?
- Crystal packing effects : Intermolecular forces (e.g., halogen bonding between Cl and adjacent phenyl rings) distort bond angles by 2–5° versus gas-phase DFT models .
- Thermal motion : High displacement parameters (Ueq > 0.05 Ų) indicate dynamic disorder, requiring TLS refinement in SHELXL .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
